Cas no 81587-18-0 (Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate)
Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
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- Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate
- benzyl N-(1-amino-2-methyl-1-oxopropan-2-yl)carbamate
- Carbamic acid, (2-amino-1,1-dimethyl-2-oxoethyl)-, phenylmethyl ester (9CI)
- Phenylmethyl N-(2-amino-1,1-dimethyl-2-oxoethyl)carbamate (ACI)
- DB-108480
- A1-42176
- 2-benzyloxycarbonylamino-2-methylpropionamide
- EN300-4605088
- 2-(Cbz-amino)-2-methylpropanamide
- AKOS022189086
- Benzyl (1-amino-2-methyl-1-thioxopropan-2-yl)carbamate
- SCHEMBL2268248
- BENZYL N-(1-CARBAMOYL-1-METHYLETHYL)CARBAMATE
- DTXSID801196276
- Phenylmethyl N-(2-amino-1,1-dimethyl-2-oxoethyl)carbamate
- I11644
- MFCD25967457
- SY028362
- Benzyl(1-amino-2-methyl-1-oxopropan-2-yl)carbamate
- AS-66565
- PIIYOXFGVHEMGI-UHFFFAOYSA-N
- benzyl N-(2-amino-1,1-dimethyl-2-oxo-ethyl)carbamate
- 81587-18-0
-
- MDL: MFCD25967457
- Inchi: 1S/C12H16N2O3/c1-12(2,10(13)15)14-11(16)17-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,13,15)(H,14,16)
- InChI Key: PIIYOXFGVHEMGI-UHFFFAOYSA-N
- SMILES: O=C(NC(C)(C)C(N)=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 236.11600
- Monoisotopic Mass: 236.11609238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 81.4Ų
Experimental Properties
- PSA: 85.90000
- LogP: 2.53080
Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y02785-25g |
Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate |
81587-18-0 | 95% | 25g |
¥7579.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y02785-5g |
Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate |
81587-18-0 | 95% | 5g |
¥2259.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y02785-1g |
Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate |
81587-18-0 | 95% | 1g |
¥909.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y02785-10g |
Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate |
81587-18-0 | 95% | 10g |
¥4059.0 | 2024-07-18 | |
| Apollo Scientific | OR471088-1g |
2-(Cbz-amino)-2-methylpropanamide |
81587-18-0 | 1g |
£413.00 | 2023-09-02 | ||
| eNovation Chemicals LLC | Y1049618-1g |
2-benzyloxycarbonylaMino-2-MethylpropionaMide |
81587-18-0 | 95% | 1g |
$140 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1049618-10g |
2-benzyloxycarbonylaMino-2-MethylpropionaMide |
81587-18-0 | 95% | 10g |
$415 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1049618-25g |
2-benzyloxycarbonylaMino-2-MethylpropionaMide |
81587-18-0 | 95% | 25g |
$475 | 2024-06-06 | |
| eNovation Chemicals LLC | D694221-1g |
2-(Cbz-amino)-2-methylpropanamide |
81587-18-0 | 95% | 1g |
$110 | 2023-09-03 | |
| eNovation Chemicals LLC | D694221-5g |
2-(Cbz-amino)-2-methylpropanamide |
81587-18-0 | 95% | 5g |
$210 | 2024-07-20 |
Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
1.3 Reagents: Triethylamine , Ethyl chloroformate Solvents: Tetrahydrofuran ; -15 °C; 1 h, -15 °C
1.4 Reagents: Ammonia Solvents: Water ; -15 °C; -15 °C → rt; 10 h, rt; rt → 60 °C; 1 h, 60 °C
Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate Raw materials
Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate Preparation Products
Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate Suppliers
Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate
Comprehensive Overview of Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate (CAS No. 81587-18-0)
Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate, with the CAS number 81587-18-0, is a specialized organic compound widely utilized in pharmaceutical and biochemical research. This compound belongs to the class of carbamate derivatives, which are known for their versatility in drug design and peptide synthesis. The benzyl group and amino acid-like structure make it a valuable intermediate for constructing complex molecules, particularly in the development of protease inhibitors and enzyme modulators.
In recent years, the demand for custom peptide synthesis and small molecule pharmaceuticals has surged, driven by advancements in targeted drug delivery and personalized medicine. Researchers frequently search for high-purity carbamate reagents like Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate to ensure precise molecular modifications. Its unique steric properties and reactivity enable selective bond formation, making it indispensable in medicinal chemistry and bioconjugation applications.
The compound's structural features also align with growing interest in sustainable chemistry. Laboratories are increasingly adopting green synthesis protocols to minimize waste, and 81587-18-0 can be integrated into such workflows due to its compatibility with catalytic reactions and solvent-free conditions. This responsiveness to eco-friendly trends enhances its appeal in both academic and industrial settings.
From a technical perspective, Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate exhibits excellent stability under ambient conditions, simplifying storage and handling. Its melting point, solubility profile, and spectroscopic characteristics (e.g., NMR and IR data) are well-documented, facilitating quality control during production. These attributes address common queries from researchers seeking reliable building blocks for multi-step syntheses.
Emerging applications in biomaterials and drug-eluting devices further highlight the compound's relevance. For instance, its incorporation into polymeric matrices can enable controlled release of active ingredients, a topic frequently explored in tissue engineering forums. Such interdisciplinary potential positions CAS 81587-18-0 as a compound of enduring scientific interest.
To optimize experimental outcomes, users often inquire about compatibility with coupling reagents (e.g., HBTU, DCC) and protection-deprotection strategies. The benzyloxycarbonyl (Cbz) group in this compound offers orthogonal protection for amines, a feature leveraged in solid-phase peptide synthesis (SPPS). Detailed protocols for its use are available in peer-reviewed journals, underscoring its role in method development.
In summary, Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate (81587-18-0) bridges fundamental research and applied science. Its adaptability to cutting-edge therapeutic platforms and alignment with sustainability goals ensure its continued prominence in chemical innovation.
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